Ethyl 6-chloro-2-methylnicotinate
Description
Overview of Nicotinate (B505614) Esters in Organic Chemistry
Nicotinate esters, also known as esters of nicotinic acid (niacin or vitamin B3), are a class of organic compounds that feature a pyridine (B92270) ring substituted with an ester group. wikipedia.orgacs.orgsigmaaldrich.com These compounds are fundamental in organic chemistry, serving as key intermediates in a multitude of synthetic transformations. numberanalytics.comsolubilityofthings.com The general structure of a nicotinate ester consists of a pyridine ring with a carboxylate group at the 3-position, which is in turn bonded to an alkyl or aryl group through an ester linkage. numberanalytics.com
The reactivity of nicotinate esters is influenced by the electron-withdrawing nature of the pyridine nitrogen and the ester functionality. This allows for a diverse range of chemical modifications, including hydrolysis, transesterification, and Claisen condensation. numberanalytics.comsolubilityofthings.com Acid-catalyzed hydrolysis yields nicotinic acid and an alcohol, while base-catalyzed hydrolysis (saponification) produces a nicotinate salt and an alcohol. solubilityofthings.com
Structural Classification and Nomenclature of Halogenated Nicotinates
Halogenated nicotinates are a sub-class of nicotinate esters where one or more hydrogen atoms on the pyridine ring are replaced by halogen atoms (fluorine, chlorine, bromine, or iodine). pressbooks.publibretexts.org The nomenclature of these compounds follows the IUPAC system, where the halogen is treated as a substituent on the parent nicotinate structure. libretexts.orgyoutube.com The position of the halogen and other substituents are indicated by numbers. libretexts.org
For instance, in Ethyl 6-chloro-2-methylnicotinate, the parent compound is ethyl nicotinate. The substituents are a chlorine atom at the 6-position and a methyl group at the 2-position of the pyridine ring. The systematic IUPAC name is ethyl 6-chloro-2-methylpyridine-3-carboxylate. chemsrc.com
Halogenated nicotinates can be classified based on the type and number of halogen atoms, as well as the nature of the ester group. This structural diversity allows for the fine-tuning of their chemical and physical properties for various applications.
Historical Context of Pyridine Chemistry in Medicinal and Materials Science
The history of pyridine chemistry dates back to the 19th century when it was first isolated from coal tar. wikipedia.orgbritannica.com The structure of pyridine, a six-membered heterocycle with one nitrogen atom, was elucidated by Wilhelm Körner and James Dewar in the late 1860s and early 1870s. wikipedia.orgacs.org Early research focused on its basic properties and its role as a solvent. acs.org
The 20th century saw a surge in the exploration of pyridine derivatives in medicinal chemistry. rsc.org This was driven by the discovery of naturally occurring pyridines with significant biological activity, such as nicotine (B1678760) and the B vitamins niacin and pyridoxal. britannica.com The development of synthetic methods, like the Hantzsch pyridine synthesis, further propelled the field forward, enabling the creation of a vast library of novel pyridine-containing compounds. wikipedia.orgyoutube.com In materials science, the unique electronic properties of the pyridine ring have been exploited in the development of dyes, catalysts, and polymers. researchgate.net
Significance of Pyridine Core in Pharmaceutical and Agrochemical Industries
The pyridine scaffold is a privileged structure in the pharmaceutical and agrochemical industries due to its ability to impart favorable properties to molecules. researchgate.netajrconline.orgnih.gov It is one of the most common nitrogen-containing heterocycles found in FDA-approved drugs and commercial pesticides. researchgate.netnih.gov
The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is crucial for binding to biological targets. taylorandfrancis.com The polar nature of the pyridine ring often enhances the solubility and bioavailability of drug candidates. ajrconline.org Furthermore, the aromaticity and stability of the pyridine ring make it a robust framework for building complex molecular architectures. youtube.com
Role as Heterocyclic Building Blocks in Complex Molecule Synthesis
Pyridine derivatives are indispensable building blocks in the synthesis of complex organic molecules. ajrconline.orgorganic-chemistry.org Their utility stems from the ability to undergo a wide array of chemical transformations at various positions on the ring. The nitrogen atom can be alkylated or oxidized, and the ring carbons can be functionalized through electrophilic or nucleophilic substitution reactions. youtube.com
The presence of substituents, such as halogens, on the pyridine ring further enhances its synthetic versatility. Halogenated pyridines, like ECMN, are particularly valuable as they can participate in cross-coupling reactions, such as the Suzuki and Heck reactions, to form carbon-carbon bonds. acs.org This allows for the construction of intricate molecular frameworks from simpler precursors. The ability to selectively modify different positions of the pyridine ring makes these compounds powerful tools for medicinal chemists and synthetic organic chemists. organic-chemistry.org
Contribution to Diverse Biological Activities
The pyridine nucleus is a key component in a vast number of compounds exhibiting a wide spectrum of biological activities. nih.govresearchgate.netijnrd.org Pyridine-containing molecules have been developed as drugs for a multitude of therapeutic areas. nih.gov
The biological activity of pyridine derivatives is often attributed to the ability of the pyridine nitrogen to interact with biological targets, such as enzymes and receptors, through hydrogen bonding and other non-covalent interactions. taylorandfrancis.com The specific biological effect can be modulated by the nature and position of substituents on the pyridine ring. For example, different substitution patterns can lead to compounds with anticancer, antiviral, antibacterial, antifungal, anti-inflammatory, and anticonvulsant properties. researchgate.netnih.govnih.govnih.gov In the agrochemical sector, pyridine derivatives are utilized as herbicides, insecticides, and fungicides. researchgate.netresearchandmarkets.com
Specific Focus on this compound (ECMN)
This compound (ECMN) is a specific halogenated nicotinate ester that serves as a valuable intermediate in organic synthesis. chemsrc.comchemscene.combldpharm.com Its chemical structure, featuring a chlorine atom at the 6-position, a methyl group at the 2-position, and an ethyl ester at the 3-position of the pyridine ring, provides multiple sites for chemical modification.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 31163-12-9 | chemsrc.com |
| Molecular Formula | C₉H₁₀ClNO₂ | chemsrc.commyskinrecipes.com |
| Molecular Weight | 199.63 g/mol | chemscene.commyskinrecipes.com |
| Boiling Point | 254.0 °C at 760 mmHg | chemsrc.commyskinrecipes.com |
| Density | 1.208 g/cm³ | chemsrc.com |
The presence of the chlorine atom makes ECMN a suitable substrate for nucleophilic aromatic substitution and cross-coupling reactions, allowing for the introduction of various functional groups at the 6-position. The methyl group at the 2-position and the ethyl ester at the 3-position can also be chemically transformed, further expanding its synthetic utility. These features make ECMN a key building block for the synthesis of more complex and potentially biologically active pyridine derivatives.
Research Relevance in Contemporary Synthetic and Biological Studies
The field of medicinal chemistry has seen a significant impact from pyridine derivatives, which have been developed as agents to combat a multitude of diseases. These compounds have shown potential as antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory agents. The inclusion of substituents, such as chlorine atoms, on the pyridine ring can further modulate the biological activity and chemical reactivity of the molecule. Chloro-substituted pyridines, for instance, are valuable precursors in the synthesis of more complex molecules due to the reactivity of the carbon-chlorine bond, which allows for further functionalization. synquestlabs.comnih.gov
A notable area of contemporary research involves the development of inhibitors for enzymes implicated in disease. For example, the histone acetyltransferases (HATs) p300 and CBP are crucial in regulating gene expression and have been identified as potential targets for cancer therapy. nih.govnih.gov The synthesis of potent and selective inhibitors for these enzymes often relies on heterocyclic scaffolds, including substituted pyridines. google.com this compound has been identified as a useful intermediate in the preparation of oral p300/CBP histone acetyltransferase inhibitors.
Rationale for Comprehensive Academic Investigation
The role of this compound as a key building block in the synthesis of pharmacologically active compounds underscores the need for a thorough understanding of its chemical properties and reactivity. A comprehensive academic investigation into this compound is justified by its utility in constructing more complex molecular architectures that are at the forefront of therapeutic research. By providing a well-characterized and versatile starting material, this compound facilitates the exploration of new chemical space in the quest for novel drugs. Its specific substitution pattern—a chloro group at the 6-position, a methyl group at the 2-position, and an ethyl ester at the 3-position—offers multiple sites for chemical modification, making it a valuable tool for synthetic chemists. A deeper understanding of its synthesis, reactions, and applications can, therefore, accelerate the development of new and improved therapeutic agents.
Chemical and Physical Properties of this compound
The fundamental properties of this compound are summarized in the table below, providing a quick reference for its key characteristics.
| Property | Value |
| CAS Number | 31163-12-9 |
| Molecular Formula | C₉H₁₀ClNO₂ |
| Molecular Weight | 199.63 g/mol |
| Boiling Point | 254.0 °C at 760 mmHg |
| Density | 1.208 g/cm³ |
| Appearance | White to yellow solid |
Synthesis and Reactivity
The synthesis of substituted nicotinates often involves multi-step processes starting from simpler precursors. For instance, the synthesis of methyl 6-methylnicotinate (B8608588) can be achieved through the oxidation of 5-ethyl-2-methylpyridine (B142974) followed by esterification. google.comenvironmentclearance.nic.in The introduction of a chloro substituent can be accomplished through various chlorination techniques.
This compound serves as a versatile intermediate in a variety of chemical reactions. The chloro group at the 6-position is a key functional handle for nucleophilic substitution reactions, allowing for the introduction of a wide range of other functional groups. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to amides, providing further avenues for derivatization.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 6-chloro-2-methylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-3-13-9(12)7-4-5-8(10)11-6(7)2/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRQYVOKBIGDOGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90673126 | |
| Record name | Ethyl 6-chloro-2-methylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31163-12-9 | |
| Record name | Ethyl 6-chloro-2-methylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 6-chloro-2-methylpyridine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations
Advanced Synthetic Routes to Ethyl 6-chloro-2-methylnicotinate and its Precursors
The construction of the this compound molecule is achieved through carefully designed multi-step reaction sequences. These routes often begin with simpler, commercially available starting materials and progressively build the complexity of the target molecule.
The formation of the nicotinate (B505614) ester core is a critical phase in the synthesis. This typically involves a series of reactions that introduce the necessary functional groups onto a pyridine (B92270) or precursor ring system. pearson.comlibretexts.org The sequence of these reactions is crucial for achieving high yields and purity of the final product.
Multi-step Reaction Sequences for Nicotinate Ester Formation
Esterification Reactions
Esterification is a fundamental step in the synthesis of this compound, converting a carboxylic acid group to an ethyl ester. chemicalbook.com A common method involves reacting the corresponding nicotinic acid with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid. chemicalbook.comenvironmentclearance.nic.in This reaction is typically carried out under reflux conditions to drive the equilibrium towards the formation of the ester. chemicalbook.com For instance, 6-methylnicotinic acid can be esterified by heating with an alcohol like methanol (B129727) or ethanol in the presence of sulfuric acid. google.com The process often involves heating the alcoholic mixture to a temperature ranging from 25°C up to the reflux point of the alcohol. google.com
Another approach to nicotinate esters is through transesterification. For example, menthyl nicotinate can be synthesized by reacting menthol (B31143) with methyl nicotinate in the presence of a sodium alkoxide catalyst. google.com This method can offer high purity and yield. google.com
| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |
|---|---|---|---|---|
| Nicotinic acid | Methanol | Sulphuric acid | Methyl nicotinate | chemicalbook.com |
| 6-Methylnicotinic acid | Ethanol | Sulfuric acid | Ethyl 6-methylnicotinate (B8608588) | google.com |
| Menthol | Methyl nicotinate | Sodium alkoxide | Menthyl nicotinate | google.com |
Halogenation Strategies (e.g., Chlorination)
The introduction of a chlorine atom at the 6-position of the pyridine ring is a key transformation. This is often achieved by treating a precursor, such as a 6-hydroxynicotinic acid derivative, with a chlorinating agent. Phosphorus oxychloride (POCl₃) is a commonly used reagent for this purpose. chemicalbook.com For example, methyl 6-hydroxy-2-methylnicotinate can be converted to mthis compound by heating with phosphorus oxychloride. chemicalbook.com
The chlorination of 2-pyridone with phosphorus oxychloride is another relevant example of introducing a chlorine atom onto a pyridine ring, which can then be used in subsequent reactions. beilstein-journals.org
Introduction of Methyl Substituent
The methyl group at the 2-position of the pyridine ring can be introduced through various synthetic strategies. One common approach involves starting with a precursor that already contains the methyl group. For example, 2-methyl-5-ethylpyridine is a key starting material that can be oxidized to form 6-methylnicotinic acid. google.combeilstein-journals.orgchemicalbook.com This oxidation is often carried out using nitric acid in the presence of sulfuric acid at elevated temperatures. google.combeilstein-journals.org
Another strategy involves the condensation of β-amino ethyl crotonate with 1,1,3,3-tetraethoxypropane (B54473) to form ethyl 2-methylnicotinate. google.com Furthermore, 6-methyl nicotine (B1678760) can be synthesized from 6-methyl nicotinate, highlighting the importance of this methylated precursor. google.com
Key Intermediates and Their Synthetic Pathways
Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
One of the important intermediates is ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate. This compound serves as a precursor to the 6-chloro derivative. The synthesis of this intermediate can be achieved through a condensation reaction. For example, the reaction of ethyl acetoacetate (B1235776) with a suitable cyano-containing reactant can lead to the formation of the dihydropyridine (B1217469) ring system. chemsrc.com This intermediate can then be converted to ethyl 6-chloro-5-cyano-2-methylnicotinate. chemsrc.com
The synthesis of related dihydropyridine structures, such as in the Hantzsch synthesis, involves the condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and ammonia (B1221849) or an ammonia equivalent. beilstein-journals.org This highlights a general strategy for constructing the core dihydropyridine ring.
Ethyl 4,6-dichloro-2-methylnicotinate as a Precursor
The synthesis of this compound can be achieved from ethyl 4,6-dichloro-2-methylnicotinate. A study published in the International Journal of Scientific Research in Science and Technology outlines a synthetic route starting from 2,4,6-trichlorophenol (B30397) to produce ethyl 4,6-dichloro-2-methylnicotinate, which can then be converted to the target compound. ijsrst.com
Ethyl 6-amino-5-cyano-2-methylnicotinate
While direct synthesis from ethyl 6-amino-5-cyano-2-methylnicotinate is not explicitly detailed in the provided results, it's worth noting that ethyl 6-chloro-5-cyano-2-methylnicotinate is a related compound. chemsrc.com This suggests that transformations of the amino and cyano groups could potentially lead to the desired product, though specific methodologies are not available.
Reaction Conditions and Optimization Strategies
The synthesis of nicotinic acid esters, in general, involves the oxidation of substituted pyridines. Key parameters that are often optimized include temperature, solvents, and the choice of reagents.
The oxidation of 2-methyl-5-ethylpyridine to form a precursor to 6-methylnicotinic acid esters is typically conducted at elevated temperatures, ranging from 140°C to 225°C. google.comgoogle.com The reaction is carried out in the presence of sulfuric acid. google.comgoogle.com Following oxidation, esterification is achieved by adding an alcohol, such as ethanol, and heating the mixture to its reflux point. google.com Ether solvents are noted to be more effective than hydrocarbons for similar transformations. orgsyn.org
| Parameter | Condition |
| Temperature (Oxidation) | 140°C - 225°C |
| Temperature (Esterification) | Reflux |
| Solvents | Sulfuric Acid, Ethanol |
| Reagents | 2-methyl-5-ethylpyridine, Nitric Acid |
To enhance the yield and purity of the final product, several process improvements can be implemented. After the oxidation step, continuous distillation to remove water and excess nitric acid is crucial. google.comgoogle.com Following esterification, the reaction mixture is typically concentrated, neutralized, and then extracted with an organic solvent. google.com Fractional distillation of the extract is the final step to isolate the pure ester. google.comgoogle.com For related compounds, purification can also involve filtration and drying. google.com
For industrial-scale production, the process of oxidizing 2-methyl-5-ethylpyridine is a key step. This involves mixing the pyridine with sulfuric acid, heating the mixture, and then adding nitric acid. google.comgoogle.com The continuous removal of water and nitric acid during the reaction is an important consideration for driving the reaction to completion and ensuring safety on a larger scale. google.comgoogle.com The subsequent esterification, neutralization, extraction, and fractional distillation are all standard unit operations that can be scaled up for industrial production. google.com
Functional Group Transformations and Derivatization Strategies of the Nicotinate Core
The this compound molecule possesses several reactive sites that allow for a variety of functional group transformations and derivatizations. The chloro group at the 6-position is a key site for nucleophilic substitution reactions. The ester group can undergo hydrolysis to the corresponding carboxylic acid or transesterification with other alcohols. orgsyn.org The methyl group at the 2-position and the pyridine ring itself can also be targets for various chemical modifications.
Substitution Reactions on the Pyridine Ring
The pyridine ring of this compound is amenable to various substitution reactions, particularly at the C-6 position, which bears a chloro substituent. This position is activated towards nucleophilic attack and can also participate in metal-catalyzed cross-coupling reactions.
The chlorine atom at the C-6 position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). This reaction is facilitated by the electron-withdrawing nature of the pyridine nitrogen and the ester group. A variety of nucleophiles can displace the chloride, leading to a range of 6-substituted-2-methylnicotinate derivatives.
A common class of nucleophiles used in these reactions are amines. The reaction of 6-chloronicotinates with amines proceeds to yield 6-amino-substituted nicotinates. For instance, the reaction of ethyl 6-chloronicotinate analogues with various amines can be carried out in a suitable solvent such as ethanol, often in the presence of a base like triethylamine (B128534) (TEA), at elevated temperatures. acs.org The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the C-6 position of the pyridine ring and displacing the chloride ion. youtube.comyoutube.comsavemyexams.comlibretexts.org This reaction is a powerful tool for introducing nitrogen-containing functionalities, which are prevalent in many biologically active compounds.
Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on 6-Chloronicotinates
| Nucleophile | Product | Reaction Conditions | Reference |
| Various Amines | 6-Amino-substituted nicotinates | Ethanol, Triethylamine, 72 °C | acs.org |
It is important to note that the reaction with amines can sometimes lead to multiple substitutions if the amine itself has reactive N-H bonds, potentially forming secondary and tertiary amine products. youtube.com Careful control of reaction conditions and stoichiometry is often necessary to achieve selective monosubstitution. savemyexams.com
The C-6 chloro substituent also enables participation in various palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent example. This reaction involves the coupling of the chloropyridine with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. lookchem.com This methodology is highly valued for its ability to form carbon-carbon bonds, allowing for the introduction of aryl, heteroaryl, or alkyl groups at the C-6 position.
The Suzuki-Miyaura coupling of chloropyridines, including those with structures analogous to this compound, has been successfully demonstrated. researchgate.netacs.org For instance, the coupling of 2,6-dichloropyridines with alkyl pinacol (B44631) boronic esters can be achieved with high selectivity for monosubstitution at the more reactive C-6 position. acs.org Typical catalytic systems for such transformations include a palladium source like Pd(PPh₃)₄ or Pd₂(dba)₃, a phosphine (B1218219) ligand, and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) in a suitable solvent like toluene (B28343) or aqueous DME. lookchem.comacs.org
Table 2: General Conditions for Suzuki-Miyaura Coupling of Chloropyridines
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |
| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene | 100 | lookchem.com |
| Pd₂(dba)₃ | FcPPh₂ | K₃PO₄ | Toluene/Water | - | acs.org |
The versatility of the Suzuki-Miyaura reaction allows for the synthesis of a wide array of 6-substituted-2-methylnicotinates, which are valuable precursors for pharmaceuticals and materials science. The reaction generally tolerates a broad range of functional groups and proceeds with good yields. researchgate.net
Ester Moiety Transformations (e.g., Hydrolysis)
The ethyl ester group of this compound can be readily transformed into other functional groups. The most common transformation is hydrolysis to the corresponding carboxylic acid, 6-chloro-2-methylnicotinic acid.
Ester hydrolysis can be achieved under either acidic or basic conditions. Basic hydrolysis, or saponification, is often preferred and is typically carried out using an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), followed by acidification to protonate the resulting carboxylate salt. The reaction of ethyl nicotinate, a closely related compound, with sodium hydroxide solution leads to the formation of sodium nicotinate, which upon treatment with acid yields nicotinic acid. A similar transformation is expected for this compound.
The resulting 6-chloro-2-methylnicotinic acid is a key intermediate that can undergo further derivatization, such as conversion to amides, acid chlorides, or other esters.
Derivatization for Spectroscopic Analysis
Chemical derivatization is often employed to enhance the analytical properties of molecules for techniques like gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
For GC-MS analysis, it is often necessary to derivatize polar compounds to increase their volatility and improve their chromatographic behavior. sigmaaldrich.com While this compound is already an ester, its hydrolysis product, 6-chloro-2-methylnicotinic acid, would require derivatization.
A common derivatization technique for carboxylic acids is esterification or acylation. researchgate.net For example, the carboxylic acid can be converted back to its methyl or ethyl ester, or to other esters, to increase its volatility for GC analysis. sigmaaldrich.com Reagents such as diazomethane (B1218177) or a mixture of an alcohol with an acid catalyst (e.g., BF₃ in methanol) are commonly used for this purpose. researchgate.netaocs.org While direct acylation of the intact this compound is less common, the principles of acylation are crucial for the analysis of its hydrolyzed form.
Deuterium (B1214612) labeling is a powerful technique used in NMR spectroscopy to simplify complex spectra and to elucidate reaction mechanisms. chem-station.com For this compound, deuterium can be incorporated at various positions, with the methyl group at C-2 being a prime target for studying its reactivity and for mechanistic investigations.
Methods for the deuteration of methylpyridines are well-established. acs.orgosti.gov For instance, dideuteriomethyl compounds can be synthesized by the reduction of corresponding esters with lithium aluminum deuteride (B1239839) (LiAlD₄), followed by conversion of the resulting alcohol to a chloromethyl derivative and subsequent reduction. osti.gov Another approach involves the photochemical isomerization of deuterated methylpyridines, which has been used to study transposition reactions. acs.org Base-catalyzed H-D exchange using a strong base in a deuterated solvent can also be employed to introduce deuterium at specific positions on the pyridine ring. researchgate.net
These deuteration strategies provide valuable tools for detailed structural and mechanistic analysis of reactions involving this compound and its derivatives.
Reaction Mechanisms and Kinetic Studies
Understanding the reaction mechanisms and kinetics associated with this compound is crucial for predicting its reactivity, optimizing reaction conditions, and designing novel synthetic routes. While specific studies on this exact molecule are not extensively documented in publicly available literature, a wealth of information from closely related substituted chloropyridines and other heterocyclic systems provides a strong foundation for elucidating its chemical behavior.
The principal reaction pathway for this compound involves nucleophilic aromatic substitution (SNAr) at the C6 position, where the chlorine atom acts as a leaving group. This reaction proceeds via a two-step addition-elimination mechanism.
Mechanism of Nucleophilic Aromatic Substitution (SNAr):
Nucleophilic Attack: A nucleophile (Nu-) attacks the electron-deficient carbon atom bonded to the chlorine (C6). The pyridine ring's nitrogen atom, along with the electron-withdrawing ester group, facilitates this attack by stabilizing the accumulation of negative charge. This step leads to the formation of a high-energy, tetrahedral intermediate known as a Meisenheimer complex. This intermediate is resonance-stabilized, with the negative charge delocalized over the pyridine ring.
Leaving Group Departure: The aromaticity of the pyridine ring is restored by the expulsion of the chloride ion (Cl-), yielding the substituted product.
Computational studies on analogous systems, such as 2-MeSO2-4-chloropyrimidine, have provided insight into the transition states of such reactions. Modeling of SNAr reactions has shown that the energy barrier for the formation of the Meisenheimer complex is a critical factor in determining reaction feasibility and regioselectivity. For instance, in related pyrimidine (B1678525) systems, the calculated energy barrier for SNAr at a position analogous to C6 can be influenced by non-covalent interactions, such as hydrogen bonding with substituents. wuxiapptec.com
The reaction pathway can be influenced by the nature of the nucleophile, the solvent, and the reaction temperature. While the C6 position is the primary site for substitution due to the lability of the chloro group, other transformations involving the ester or methyl group are also conceivable under specific conditions, though they are generally less favored.
Kinetic studies on nucleophilic aromatic substitution reactions of chloropyridines provide quantitative insights into their reactivity. The rate of these SN2-type reactions is typically dependent on the concentration of both the substrate and the nucleophile, following second-order kinetics. libretexts.org
Rate = k[Substrate][Nucleophile]
A comprehensive study developed a quantitative relative reactivity model for the SNAr of a wide array of heteroaromatic halides, including 2-chloro-6-methylpyridine (B94459), which serves as a close structural analog to the pyridine core of this compound. rsc.orgchemrxiv.org This research utilized high-throughput competition experiments to determine the free energies of activation (ΔG‡SNAr) for reactions with benzyl (B1604629) alkoxide.
The data reveals a significant deactivating effect of the methyl group at the C6 position (adjacent to the reaction center in the analog), which increases the activation energy barrier compared to the unsubstituted 2-chloropyridine. rsc.orgchemrxiv.org
Table 1: Experimentally Determined Free Energies of Activation for SNAr of Substituted 2-Chloropyridines with Benzyl Alkoxide rsc.orgchemrxiv.org
| Electrophile | ΔG‡SNAr (kJ mol-1) |
|---|---|
| 2-Chloropyridine | 88.8 |
| 2-Chloro-6-methylpyridine | >99 |
| 2-Chloro-5-methoxypyridine | 95.3 |
Data from a high-throughput competition study. The higher ΔG‡SNAr for 2-chloro-6-methylpyridine indicates a slower reaction rate compared to 2-chloropyridine.
This kinetic data underscores the electronic influence of the methyl group, which, through its electron-donating nature, destabilizes the negatively charged transition state of the SNAr reaction, thereby increasing the activation energy and slowing the reaction rate.
The reactivity and selectivity of this compound are governed by the electronic and steric effects of its three substituents: the 6-chloro, 2-methyl, and 3-ethoxycarbonyl groups.
2-Methyl Group: The methyl group at the C2 position exerts a notable influence on reactivity. As an electron-donating group, it tends to decrease the rate of nucleophilic aromatic substitution by destabilizing the negatively charged Meisenheimer intermediate. This is supported by the kinetic data for 2-chloro-6-methylpyridine, which shows a higher activation energy for substitution compared to 2-chloropyridine. rsc.orgchemrxiv.org Sterically, the methyl group can also hinder the approach of nucleophiles to the nearby C6 position, although this effect is generally considered secondary to its electronic influence in this context.
3-Ethoxycarbonyl Group: The ethyl ester group at the C3 position is a strong electron-withdrawing group. This group significantly activates the pyridine ring towards nucleophilic attack by helping to delocalize and stabilize the negative charge of the Meisenheimer intermediate. Its position meta to the C6 reaction site means its activating effect is primarily inductive.
Computational studies on substituted pyrimidines have demonstrated that the distribution of the Lowest Unoccupied Molecular Orbital (LUMO) can predict the site of nucleophilic attack. In systems with multiple potential leaving groups, the presence of electron-donating or electron-withdrawing groups can significantly alter the LUMO energy and the size of the LUMO lobes at different carbon atoms, thereby dictating the regioselectivity of the reaction. wuxiapptec.com For this compound, the combined electron-withdrawing effect of the ring nitrogen and the ester group, partially counteracted by the methyl group, results in the C6 position being the most electrophilic and thus the most favorable site for nucleophilic substitution.
Table 2: Summary of Substituent Effects on SNAr at the C6 Position
| Substituent | Position | Electronic Effect | Influence on Reactivity |
|---|---|---|---|
| -Cl | 6 | Leaving Group, -I | Enables substitution |
| -CH3 | 2 | +I, +H | Deactivating (slows reaction) |
| -COOEt | 3 | -I, -M | Activating (speeds reaction) |
Note: +I = positive inductive effect, -I = negative inductive effect, +H = hyperconjugation, -M = negative mesomeric effect.
Advanced Spectroscopic Characterization and Computational Chemistry
Comprehensive Spectroscopic Analysis for Structural Elucidation
NMR spectroscopy stands as a cornerstone in the structural analysis of organic compounds, providing detailed information about the chemical environment of individual protons and carbon atoms. ipb.ptresearchgate.net
The proton NMR spectrum of Ethyl 6-chloro-2-methylnicotinate is anticipated to display distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring, the methyl group protons, and the protons of the ethyl ester moiety. The chemical shifts of the aromatic protons are influenced by the substitution pattern of the pyridine ring, with the electron-withdrawing chloro and carboxyl groups, and the electron-donating methyl group playing significant roles in their shielding and deshielding.
Based on the analysis of related structures such as ethyl nicotinate (B505614) and ethyl 2-methylnicotinate, the following assignments can be predicted. chemicalbook.comchemicalbook.com The two aromatic protons on the pyridine ring are expected to appear as doublets due to coupling with each other. The methyl group attached to the pyridine ring would present as a singlet. The ethyl group will show a characteristic quartet for the methylene (B1212753) (-CH2-) protons, coupled to the methyl (-CH3) protons which will, in turn, appear as a triplet.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H | 7.5 - 8.5 | d |
| Aromatic-H | 7.0 - 8.0 | d |
| -OCH₂CH₃ | 4.2 - 4.5 | q |
| Pyridine-CH₃ | 2.5 - 2.8 | s |
| -OCH₂CH₃ | 1.2 - 1.5 | t |
Note: Predicted values are based on analogous compounds and are subject to variation based on solvent and experimental conditions.
The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts are indicative of the carbon's hybridization and its electronic environment. The carbonyl carbon of the ester group is expected to be the most downfield signal. The aromatic carbons will appear in the typical aromatic region, with their specific shifts influenced by the attached substituents. The carbons of the ethyl and methyl groups will resonate in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | 165 - 175 |
| Aromatic-C (substituted) | 140 - 160 |
| Aromatic-C | 120 - 140 |
| -OCH₂CH₃ | 60 - 70 |
| Pyridine-CH₃ | 20 - 30 |
| -OCH₂CH₃ | 10 - 20 |
Note: Predicted values are based on analogous compounds and are subject to variation based on solvent and experimental conditions.
While standard 1D NMR provides fundamental structural information, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning proton and carbon signals and confirming the connectivity within the molecule. ipb.ptresearchgate.net For a molecule like this compound, which does not possess stereocenters, the focus of advanced NMR shifts towards conformational analysis. The presence of the methyl group at the 2-position and the ethyl ester at the 3-position can lead to hindered rotation around the C-C and C-O single bonds. Nuclear Overhauser Effect (NOE) spectroscopy can be employed to probe the spatial proximity of different protons, providing insights into the preferred conformation of the molecule in solution.
Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule by probing their vibrational modes. For this compound, the IR spectrum is expected to show characteristic absorption bands for the C=O stretching of the ester group, C-O stretching, C-N and C=C stretching of the pyridine ring, and C-H stretching of the alkyl and aromatic groups. The C-Cl stretching vibration will also be present at a lower frequency.
Raman spectroscopy, which is complementary to IR, would also provide information on these vibrational modes, particularly for the non-polar bonds and the aromatic ring system.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| C-H (aromatic) | 3000 - 3100 |
| C-H (aliphatic) | 2850 - 3000 |
| C=O (ester) | 1710 - 1740 |
| C=C, C=N (aromatic ring) | 1400 - 1600 |
| C-O (ester) | 1100 - 1300 |
| C-Cl | 600 - 800 |
Note: Predicted values are based on characteristic group frequencies and can vary.
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound (C₉H₁₀ClNO₂), the molecular ion peak [M]⁺ would be expected at m/z corresponding to its molecular weight. Due to the presence of chlorine, an isotopic peak [M+2]⁺ with an intensity of approximately one-third of the molecular ion peak is anticipated, which is a characteristic signature for monochlorinated compounds.
The fragmentation pattern would likely involve the loss of the ethoxy group (-OCH₂CH₃), the entire ester group (-COOCH₂CH₃), and potentially the methyl or chloro substituents from the pyridine ring, leading to a series of daughter ions that can be used to confirm the structure.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique for the precise mass determination of molecules. Unlike standard mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure mass-to-charge ratios (m/z) with high accuracy, typically to four or more decimal places. This precision allows for the unequivocal determination of a compound's elemental composition.
For this compound (C₉H₁₀ClNO₂), the exact mass can be calculated based on the most abundant isotopes of its constituent atoms (¹H, ¹²C, ¹⁴N, ¹⁶O, ³⁵Cl). This high-resolution data is invaluable for confirming the identity of the compound and distinguishing it from isomers or impurities with the same nominal mass. Although specific HRMS data for this compound is not widely published in readily available literature, the technique is fundamental in its characterization. HRMS is widely used in metabolomics and the identification of complex mixtures, such as disinfection byproducts, demonstrating its utility for accurate compound identification. nih.govnih.gov
Applications in Reaction Monitoring and Purity Assessment
High-Resolution Mass Spectrometry, often coupled with liquid chromatography (LC-HRMS), is an indispensable tool for monitoring the progress of chemical reactions and assessing the purity of the resulting products. nih.gov In the synthesis of this compound, LC-HRMS can be employed to track the consumption of reactants and the formation of the desired product in real-time. This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading to maximize yield and minimize byproduct formation.
Furthermore, HRMS is crucial for purity assessment. nih.gov It can detect and identify trace impurities in the final product, even those with structures very similar to this compound. By providing the exact mass and, consequently, the elemental composition of these impurities, their origin can be deduced, leading to refinements in the purification process. Techniques like Selected Reaction Monitoring (SRM) can be used for the highly sensitive and specific quantification of the target compound and any known impurities. nih.gov
Computational Chemistry and Molecular Modeling
Computational chemistry offers profound insights into the intrinsic properties of molecules, complementing experimental data. For this compound, molecular modeling techniques can elucidate its electronic structure, reactivity, and spectroscopic properties.
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Geometry Optimization
HOMO-LUMO Energy Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing a molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net
Table 1: Key Quantum Chemical Parameters and Their Significance
| Parameter | Description | Significance |
| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate an electron. |
| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept an electron. |
| ΔE (HOMO-LUMO Gap) | The energy difference between E_LUMO and E_HOMO | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. researchgate.net It is a valuable tool for identifying the electron-rich and electron-poor regions of a molecule, which in turn helps to predict sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red or yellow) indicate an excess of electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack.
For this compound, an MEP map generated from DFT calculations would likely show a negative potential around the nitrogen atom of the pyridine ring and the oxygen atoms of the ester group, indicating these are sites for electrophilic interaction. The area around the hydrogen atoms and the chlorine atom would likely exhibit a positive potential, suggesting their susceptibility to nucleophilic attack. Such maps are instrumental in understanding intermolecular interactions. researchgate.net
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Quantum chemical calculations, particularly DFT, can be used to predict various spectroscopic parameters with a reasonable degree of accuracy. For this compound, this includes NMR chemical shifts (¹H and ¹³C) and vibrational frequencies (infrared and Raman).
The prediction of NMR chemical shifts is a valuable tool for structure elucidation and verification. nih.gov By calculating the magnetic shielding tensors of the nuclei in the optimized molecular geometry, the chemical shifts can be estimated. Comparing these predicted shifts with experimental data can confirm the correct assignment of signals in the NMR spectra. Studies on chloropyrimidines have demonstrated the utility of DFT in accurately predicting proton and carbon chemical shifts. nih.gov
Similarly, the calculation of vibrational frequencies can aid in the interpretation of infrared (IR) and Raman spectra. The predicted frequencies and their corresponding intensities can be matched with the experimental spectra to assign specific vibrational modes to the observed absorption bands. This provides a detailed understanding of the molecule's vibrational properties. While specific predictions for this compound are not available in the literature, the methodology is well-established for a wide range of organic molecules. researchgate.net
Molecular Docking Studies for Ligand-Receptor Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery and medicinal chemistry for understanding how a molecule like this compound might interact with a biological target. The process involves predicting the binding mode and affinity, often expressed as a docking score or binding energy.
Although specific molecular docking studies for this compound are not extensively available in publicly accessible literature, the general methodology can be described. Such a study would involve:
Preparation of the Ligand: The 3D structure of this compound would be generated and optimized for its lowest energy conformation.
Selection and Preparation of a Receptor: A biologically relevant protein target would be chosen. For nicotinic acid derivatives, potential targets could include various enzymes or receptors involved in metabolic pathways. The receptor structure, often obtained from a protein data bank, is prepared by removing water molecules, adding hydrogen atoms, and defining the binding site.
Docking Simulation: A docking algorithm would then be used to fit the ligand into the receptor's binding site in various possible orientations and conformations.
Scoring and Analysis: The different poses are then "scored" based on various factors, including intermolecular interactions like hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The results can reveal the most likely binding mode and provide an estimate of the binding affinity.
Hypothetical Molecular Docking Data:
The following table illustrates the type of data that would be generated from a molecular docking study of this compound against a hypothetical protein target. It is important to note that this data is purely illustrative and not based on published research.
| Receptor Target | Binding Affinity (kcal/mol) | Hydrogen Bonds | Interacting Residues |
| Hypothetical Kinase A | -7.5 | 2 | TYR 123, LYS 45 |
| Hypothetical Dehydrogenase B | -6.8 | 1 | SER 210 |
| Hypothetical Receptor C | -8.2 | 3 | ASP 88, GLN 92, ARG 150 |
This table is for illustrative purposes only.
Conformational Analysis and Energy Minimization
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Energy minimization is a computational process used to find the most stable conformation (the one with the lowest potential energy). For a molecule like this compound, with its rotatable ethyl ester group, conformational analysis is key to understanding its preferred shape.
The process typically involves:
Systematic or Stochastic Search: Systematically rotating all rotatable bonds or using a random (stochastic) search to generate a wide range of possible conformations.
Energy Calculation: For each conformation, the potential energy is calculated using a force field (in molecular mechanics) or quantum mechanical methods.
Identification of Minima: The conformations corresponding to energy minima on the potential energy surface are identified. The conformation with the absolute lowest energy is the global minimum.
Detailed conformational analysis and energy minimization studies specifically for this compound are not readily found in the scientific literature. However, such an analysis would provide crucial information about the molecule's flexibility and the relative populations of different conformers at equilibrium.
Hypothetical Conformational Analysis Data:
The table below provides a hypothetical example of the results from a conformational analysis of this compound, focusing on the torsion angle of the ethyl ester group. This data is for illustrative purposes only.
| Conformer | Dihedral Angle (O=C-O-C) | Relative Energy (kcal/mol) | Population (%) |
| 1 (Global Minimum) | 180° (anti-periplanar) | 0.00 | 75 |
| 2 | 60° (syn-clinal) | 1.5 | 15 |
| 3 | -60° (anti-clinal) | 1.5 | 10 |
This table is for illustrative purposes only.
This type of analysis is fundamental for understanding the molecule's behavior in different environments and is a prerequisite for more advanced computational studies like molecular docking.
Biological Activities and Mechanistic Investigations
Exploration of Potential Pharmacological and Biological Activities
The incorporation of the ethyl 6-chloro-2-methylnicotinate scaffold into more complex molecules has led to the development of agents with diverse therapeutic potential, ranging from anticancer to anti-inflammatory effects.
Antimicrobial Properties
While direct evidence for the antimicrobial properties of this compound is limited, the broader class of nicotinic acid derivatives has been a source of compounds with notable antimicrobial effects. researchgate.net The structural features of this compound, specifically the chlorinated pyridine (B92270) ring, are common in molecules designed to have biocidal activity. For instance, quaternary pyridinium (B92312) salts with long alkyl chains are known to possess germicidal properties. archive.org This suggests that the core structure of this compound could be a valuable starting point for developing new antimicrobial agents.
Anticancer Potential, including Inhibition of Cancer Cell Proliferation
This compound is a key intermediate in the synthesis of compounds designed to inhibit cancer cell proliferation. It has been utilized in the creation of inhibitors for pathways crucial to cancer development, such as the Hedgehog signaling pathway and phosphatidylinositol 3-kinase (PI3K) signaling. google.comgoogle.com
Hedgehog Signaling Inhibition: The Hedgehog signaling pathway plays a critical role in cell proliferation, and its uncontrolled activation is linked to various cancers. google.com this compound has been used to synthesize pyridyl inhibitors of this pathway. google.comgoogle.com For example, it can be hydrolyzed to 6-chloro-2-methylnicotinic acid and then coupled with other molecules to create potent inhibitors of Hedgehog signaling, which are valuable for treating hyperproliferative diseases. google.comgoogle.com
PI3K Inhibition: The PI3K enzymes are involved in cell proliferation and survival, and their dysregulation is implicated in many human cancers. google.com this compound is listed as a compound in patents for isoindolinone inhibitors of PI3K, highlighting its role as a foundational chemical structure in the development of anticancer agents targeting this pathway. google.comgoogleapis.com
Derivatives of this compound have also been investigated as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. google.com Inhibition of these kinases is a valuable strategy for halting the growth of cancer cells. google.com
Modulation of Nicotinic Acid Receptors and Cellular Pathways
Nicotinic acid and its derivatives are known to interact with G protein-coupled receptors, influencing various cellular processes. google.com While direct modulation of nicotinic acid receptors by this compound is not well-documented, its derivatives have been designed to target other critical receptors and pathways. For instance, it has been used in the synthesis of antagonists for the P2Y12 receptor, which is involved in neuroinflammation. acs.orgacs.org This work involves competitive binding assays to determine the efficacy of the synthesized compounds. acs.org
Enzyme Inhibition and Receptor Binding Studies
This compound is a precursor for compounds that have been subjected to various enzyme inhibition and receptor binding studies. These studies are essential for characterizing the potency and selectivity of the final drug candidates.
| Target Enzyme/Receptor | Therapeutic Area | Role of this compound | Reference |
| Phosphatidylinositol 3-kinase (PI3K) | Cancer | A key building block for PI3K inhibitors. | google.com |
| 15-Hydroxyprostaglandin dehydrogenase (15-PGDH) | Inflammation, Tissue Repair | Used in the synthesis of 15-PGDH inhibitors. | google.comgoogle.com |
| P2Y12 Receptor | Neuroinflammation | Precursor for brain-permeable PET tracers targeting this receptor. | acs.orgacs.org |
| GABA A α5 Receptor | Neurological Disorders | Employed in creating positive allosteric modulators (PAMs). | google.com |
| Cyclin-Dependent Kinases (CDKs) | Cancer | A starting material for CDK inhibitors that block cell proliferation. | google.com |
| Hedgehog Signaling Pathway | Cancer | Used to synthesize inhibitors of this developmental pathway. | google.comgoogle.com |
These studies often involve competitive binding assays using radiolabeled ligands to determine the IC50 values of the synthesized compounds, which indicate their inhibitory potency. acs.orggoogle.com For example, in the development of P2Y12 receptor antagonists, competitive binding assays were performed using cell membranes expressing the receptor. acs.org
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. While comprehensive SAR studies on this compound itself are scarce, the analysis of its derivatives provides valuable insights into how its structural features contribute to their biological efficacy.
Influence of Substituents on Biological Efficacy
The substituents on the pyridine ring of this compound—the chloro group at position 6 and the methyl group at position 2—play a significant role in the biological activity of its derivatives.
The 6-Chloro Group: The presence of a chlorine atom at the 6-position is a common feature in many of the biologically active molecules synthesized from this precursor. In the context of 5-HT6 receptor agonists, halogen substituents in the indole (B1671886) 5-position (analogous to the 6-position in the pyridine ring of this compound) were found to be essential for potent agonist properties. nih.gov The chlorine atom can influence the electronic properties of the pyridine ring and can also be a site for further chemical modification, such as in the reaction with various amines to form more complex structures. acs.org
The 2-Methyl Group: The methyl group at the 2-position also contributes to the specific binding and activity of the resulting molecules. In studies on 5-HT6 receptor agonists, a 2-methyl group was found to be a necessary requirement for potent activity. nih.gov Bromination of this methyl group using N-bromosuccinimide creates a reactive bromomethyl group, allowing for further derivatization and the synthesis of a wider range of compounds with different biological targets. archive.orggoogle.comgoogle.com
SAR studies on related compounds, such as chloromethyl ketone derivatives as human chymase inhibitors, also emphasize the importance of the specific placement of substituents for achieving selective biological activity. nih.gov The strategic placement of the chloro and methyl groups in this compound makes it a versatile scaffold for medicinal chemistry, enabling the synthesis of a diverse array of targeted therapeutic agents. nih.gov
Comparison with Structurally Similar Nicotinate (B505614) Derivatives
The biological relevance of this compound is often understood by comparing it to other nicotinate derivatives. The pyridine scaffold is a core component in numerous biologically active compounds, and minor modifications to its substituents can lead to significant changes in biological activity. nih.govrsc.org For instance, the ester group (ethyl vs. methyl), the nature and position of halogen substituents, and the presence of other functional groups all influence how the molecule interacts with biological targets. nih.gov
While direct comparative studies on the intrinsic biological activity of this compound are not extensively detailed in public literature, the activities of molecules derived from it and similar nicotinates provide insight. For example, derivatives of 6-amino-2-thioalkyl-4-phenylnicotinate have demonstrated significant anxiolytic and sedative effects in preclinical models. nih.gov In another context, altering the substituents on the pyridine ring has been a key strategy in developing potent inhibitors for specific enzymes. The choice between an ethyl or methyl ester, or the substitution of the chlorine atom, is a critical step in optimizing potency and pharmacokinetic properties for the final target compound. acs.org
Below is a table of structurally similar nicotinate derivatives, highlighting the variations in their chemical structure which are pivotal for their differential roles in synthetic chemistry.
| Compound Name | CAS Number | Molecular Formula | Key Structural Differences from this compound |
| This compound | 31163-12-9 | C₉H₁₀ClNO₂ | - |
| Mthis compound | 851759-19-8 | C₈H₈ClNO₂ | Methyl ester instead of ethyl ester. chemicalbook.comchemscene.com |
| Ethyl 2-methylnicotinate | 1721-26-2 | C₉H₁₁NO₂ | Lacks the chloro group at the 6-position. google.com |
| Methyl 2-chloro-6-methylpyridine-3-carboxylate | 53277-47-7 | C₈H₈ClNO₂ | An alternative name for Methyl 2-chloro-6-methylnicotinate. nih.gov |
Mechanistic Insights into Biological Action
The primary significance of this compound lies in its role as a precursor. Therefore, mechanistic insights are best understood through the action of the final, more complex molecules synthesized from it.
This compound is a key intermediate in the synthesis of compounds designed to interact with specific molecular targets. nih.gov Prominent examples include:
Kinase Inhibitors: The pyridine core is a well-established scaffold for kinase inhibitors, which are crucial in oncology. nih.gov The structure of this compound is suitable for elaboration into molecules that can fit into the ATP-binding pocket of various kinases, thereby inhibiting their function and disrupting cancer cell signaling. For example, it serves as a starting material for inhibitors of Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase often dysregulated in cancer. acs.org
Acetylcholinesterase (AChE) Modulators: Derivatives built upon similar nicotinic acid frameworks have been designed as inhibitors of acetylcholinesterase. nih.gov Computational modeling has shown that such molecules can dock effectively within both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE, making them potential leads for developing treatments for Alzheimer's disease. nih.gov
The ultimate effects of compounds derived from this compound depend on their molecular target.
Kinase Inhibitors: By blocking the activity of kinases like EZH2, these agents can alter downstream signaling pathways that control cell proliferation, differentiation, and survival. Inhibition of EZH2, for instance, leads to changes in histone methylation, which in turn modifies gene expression, reactivating tumor suppressor genes. acs.org
AChE Inhibitors: By preventing the breakdown of the neurotransmitter acetylcholine, these agents enhance cholinergic neurotransmission, which is beneficial in neurodegenerative diseases. nih.gov
A standard battery of pharmacological tests is used to evaluate the activity of compounds synthesized from this compound. nih.gov These methodologies are crucial for characterizing their potency, selectivity, and potential therapeutic effects.
Common Evaluation Methodologies:
| Methodology | Purpose | Example Application |
|---|---|---|
| In Vitro Assays | ||
| Enzyme Inhibition Assays | To measure the direct inhibitory effect of a compound on a purified target enzyme (e.g., a specific kinase or AChE). | Determining the IC₅₀ value of a novel EZH2 inhibitor. acs.org |
| Cell-Based Proliferation Assays | To assess the compound's ability to inhibit the growth of cancer cell lines. | Testing the cytotoxicity of a new kinase inhibitor against various human cancer cell lines. nih.gov |
| Receptor Binding Assays | To determine the affinity of a compound for a specific receptor. | Using radioligand displacement to measure binding to neurotransmitter receptors. |
| In Vivo Studies | ||
| Xenograft Models | To evaluate the anti-tumor efficacy of a compound in animals (e.g., mice) bearing human tumors. | Assessing tumor size reduction after administration of a novel kinase inhibitor. |
| Pharmacokinetic (PK) Studies | To study the absorption, distribution, metabolism, and excretion (ADME) of a compound in animal models. | Measuring blood and tissue concentrations of a compound over time. acs.org |
Development of Therapeutic Agents and Preclinical Studies
The utility of this compound is most evident in its application as a versatile chemical scaffold. The chlorine atom at the 6-position is a particularly useful functional handle, allowing for cross-coupling reactions (like the Suzuki or Buchwald-Hartwig reactions) to introduce more complex aryl or amino groups. This modularity enables chemists to systematically modify the structure to optimize binding to the desired biological target and improve drug-like properties.
Kinase Inhibitors: In the synthesis of EZH2 inhibitors, the nicotinate core is elaborated to create bicyclic lactam structures. These molecules are designed to fit precisely into the enzyme's active site, and the initial substitutions on the pyridine ring are critical for achieving high potency and selectivity. acs.org
Acetylcholinesterase Modulators: For AChE inhibitors, the ethyl nicotinate portion can be transformed into more complex fused ring systems, such as tetrahydrobenzo[b] nih.govnih.govnaphthyridines, which have shown potent and selective inhibition of the enzyme. nih.gov
Other Potential Applications: The pyridine scaffold is broadly applicable in medicinal chemistry, with derivatives showing potential as antibacterial, antiviral, and anticonvulsant agents. globalresearchonline.netnih.gov this compound provides a reliable starting point for exploring these and other therapeutic areas.
Case Studies: AZD1283 as a P2Y12 Receptor Antagonist
AZD1283, a non-nucleoside derivative, was identified as a potent and selective antagonist of the P2Y12 receptor, a key player in adenosine (B11128) diphosphate (B83284) (ADP)-mediated platelet aggregation. patsnap.com Its development as an antiplatelet agent was based on a scaffold of ethyl 6-aminonicotinate acyl sulfonamides. nih.govresearchgate.net
The synthesis of AZD1283 and its analogues originates from substituted 6-chloronicotinates, which includes structures like this compound. acs.orgacs.org The general synthetic pathway involves the reaction of a suitable 6-chloronicotinate with various amine building blocks. acs.org This core structure was further modified, for instance by shifting from 5-chlorothienyl to benzyl (B1604629) sulfonamides, which was found to significantly boost potency. nih.govresearchgate.net The resulting compound, AZD1283, chemically known as Ethyl 5-cyano-2-methyl-6-[4-[[[(phenylmethyl)sulfonyl]amino]carbonyl]-1-piperidinyl]-3-pyridinecarboxylate, emerged from a lead optimization program aimed at improving the properties of P2Y12 receptor antagonists. nih.govtocris.com
Based on promising preclinical data, particularly its antithrombotic efficacy and therapeutic index observed in canine models, AZD1283 was advanced into human clinical trials. nih.govresearchgate.net However, its clinical development was later discontinued. patsnap.com
AZD1283 demonstrates significant antithrombotic effects by directly inhibiting ADP-induced platelet aggregation. tocris.com In preclinical studies using a modified Folts model in dogs, AZD1283 dose-dependently increased blood flow and inhibited platelet aggregation. nih.gov Its potent activity is highlighted by a low effective concentration required to achieve these effects.
The compound exhibits high affinity and selectivity for the P2Y12 receptor. researchgate.net This selectivity is crucial for targeting the specific pathway of platelet activation without significantly affecting other related purinergic receptors. The affinity of AZD1283 for the P2Y12 receptor has been quantified through various in vitro assays, confirming its potency as an antagonist. tocris.commedchemexpress.com
Interactive Data Tables
Table 1: In Vitro Activity of AZD1283 This table summarizes the in vitro potency of AZD1283 in various assays targeting the P2Y12 receptor.
| Assay Type | Parameter | Value | Reference |
| Radioligand Binding | IC₅₀ | 11 nM | tocris.commedchemexpress.com |
| GTPγS Binding | IC₅₀ | 25 nM | tocris.commedchemexpress.com |
| Platelet Aggregation | IC₅₀ | 3.6 µM | medchemexpress.com |
Table 2: In Vivo Antithrombotic Efficacy of AZD1283 This table presents the in vivo antithrombotic efficacy of AZD1283 from preclinical models.
| Model | Parameter | Value | Reference |
| Modified Folts Model (Dog) | ED₅₀ | 3.0 µg/kg/min | nih.gov |
| ADP-induced Platelet Aggregation (in vivo) | EC₅₀ | 3 µg/(kg·min) | medchemexpress.com |
Emerging Applications and Future Research Directions
The utility of ethyl 6-chloro-2-methylnicotinate extends beyond its established roles, with ongoing research exploring its potential in novel applications. These investigations focus on its versatility as a chemical building block, the development of sophisticated analytical methods for its detection, and understanding the environmental lifecycle of related nicotinate (B505614) esters.
Q & A
Basic: What are the recommended methods for synthesizing and characterizing Ethyl 6-chloro-2-methylnicotinate with reproducibility?
Methodological Answer:
- Synthesis :
- Use nucleophilic substitution or esterification protocols, optimizing reaction parameters (e.g., temperature, solvent polarity, and catalyst loading) based on analogous nicotinate derivatives .
- Purify via column chromatography with a gradient elution system (e.g., hexane/ethyl acetate) to isolate the compound.
- Characterization :
- Documentation :
- Follow guidelines for experimental reproducibility, including detailed reagent ratios, reaction timelines, and spectral data in supplementary materials .
Basic: Which spectroscopic and chromatographic techniques are most effective for structural elucidation of this compound?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry :
- Use high-resolution ESI-MS to confirm the molecular ion ([M+H]) and fragmentation pathways (e.g., loss of –Cl or –COOEt groups).
- Chromatography :
- Optimize retention times in reversed-phase HPLC with acetonitrile/water mobile phases (0.1% formic acid) for baseline separation of impurities .
Advanced: How can researchers resolve contradictions in spectral data during structural validation?
Methodological Answer:
- Cross-Validation :
- Error Analysis :
Advanced: What experimental design strategies optimize reaction conditions for this compound synthesis?
Methodological Answer:
- Design of Experiments (DoE) :
- Apply factorial design to test variables: temperature (50–120°C), solvent (DMF vs. THF), and catalyst (e.g., HSO vs. p-TsOH) .
- Analyze yield and purity via response surface methodology (RSM) to identify optimal conditions.
- Statistical Validation :
- Use ANOVA to assess significance of factor interactions (p < 0.05) and reduce confounding variables .
Advanced: How can crystallographic data for this compound be refined and validated?
Methodological Answer:
- Data Collection :
- Refinement :
- Deposition :
Advanced: What are the stability considerations for this compound under varying storage conditions?
Methodological Answer:
- Degradation Studies :
- Conduct accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis to track hydrolysis of the ester group .
- Monitor Cl– content via ion chromatography to detect dechlorination.
- Storage Protocols :
- Store in amber vials under inert gas (N or Ar) at –20°C to prevent photolytic or oxidative degradation .
Advanced: Can green solvents replace traditional reagents in this compound synthesis?
Methodological Answer:
- Solvent Screening :
- Catalyst Compatibility :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
